molecular formula C4H8O4 B7800967 D-Erythrose CAS No. 210230-59-4

D-Erythrose

Cat. No. B7800967
CAS RN: 210230-59-4
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
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Description

D-erythrose is the D-enantiomer of erythrose. It has a role as a plant metabolite. It is an enantiomer of a L-erythrose.
Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
erythrose is a natural product found in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.

Scientific Research Applications

Gas-Phase Studies

D-Erythrose, a C4 monosaccharide, has significance in biology and potential astrobiology. Research has delved into the structures of d-erythrose and their interconversions in the gas phase, identifying furanose and open-chain isomers and predicting furanose interconversion pathways. These studies provide insights into the stability and transformations of erythrose molecules under different conditions (Szczepaniak & Moc, 2015).

Biological Impact on Nitrogenase Activity

In biological contexts, d-erythrose has been shown to enhance nitrogenase activity in Anabaena sp., a filamentous cyanobacterium. This effect is specific to nitrogenase, an enzyme complex involved in nitrogen fixation, indicating a unique role of erythrose in nitrogen metabolism in certain microorganisms (Privalle, 1984).

Potential in Cancer Treatment

D-Erythrose has been explored for its effects on cancer cells. It has shown inhibitory effects on various cancer cell lines in vitro and in vivo. This research suggests the potential of erythrose as an alternative energy source in cancer treatment, targeting the unique metabolic pathways of cancer cells (Wang & Wei, 2010).

Metabolism in Microorganisms

The metabolism of d-erythrose in microorganisms has been a topic of interest, with studies revealing its conversion to various compounds in bacterial systems. These studies enhance our understanding of the biochemical pathways and potential applications of erythrose in microbiology and biotechnology (Hiatt & Horecker, 1956).

Conversion to Other Sugars

Research has also focused on the conversion of d-erythrose to other sugars, like d-fructose, in biological systems such as rat liver homogenates. Understanding these conversion pathways can be critical in biochemistry and pharmacology (Fluharty, Bailey, & Giudici, 1967).

Enzymatic Studies

Studies on erythrose reductase enzymes, which interact with d-erythrose, provide insights into their substrate specificity and potential applications in industrial microbiology and enzyme technology (Tokuoka, Ishizuka, Wako, & Taniguchi, 1992).

properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Erythrose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythrose

CAS RN

1758-51-6, 583-50-6
Record name (±)-Erythrose
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Record name D-Erythrose
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Record name D-Erythrose
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Record name Erythrose
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Record name (+/-)-Erythrose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythrose
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Record name ERYTHROSE, D-
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Record name ERYTHROSE, DL-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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